

CAS number and molecular formula for 1H-Indole, 4-ethyl-

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Compound of Interest

Compound Name: 1H-Indole, 4-ethyl-

Cat. No.: B6305159

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An In-depth Technical Guide to 1H-Indole, 4-ethyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activities.^{[1][2]} This technical guide focuses on **1H-Indole, 4-ethyl-**, a specific substituted indole, providing comprehensive information on its chemical properties, synthesis, spectral data, and known biological context. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.

Chemical and Physical Properties

1H-Indole, 4-ethyl- is an aromatic heterocyclic organic compound. Below is a summary of its key chemical and physical properties.^[3]

Property	Value
CAS Number	344748-71-6 (Depositor-Supplied)[3]
Molecular Formula	C ₁₀ H ₁₁ N[3]
Molecular Weight	145.20 g/mol [3]
IUPAC Name	4-ethyl-1H-indole[3]
Computed XLogP3	2.8[3]
Hydrogen Bond Donor Count	1[3]
Hydrogen Bond Acceptor Count	1[3]
Rotatable Bond Count	1[3]

Synthesis and Purification

The synthesis of 4-substituted indoles can be challenging due to the lower reactivity of the C-4 position of the indole ring.[4] However, the Fischer indole synthesis remains a versatile and widely used method for the preparation of various indole derivatives.[5][6] The following is a detailed experimental protocol for the synthesis of **1H-Indole, 4-ethyl-** via a modified Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis of 1H-Indole, 4-ethyl-

Objective: To synthesize **1H-Indole, 4-ethyl-** from (3-ethylphenyl)hydrazine and acetaldehyde.

Materials:

- (3-ethylphenyl)hydrazine hydrochloride
- Acetaldehyde
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)[5]
- Ethanol

- Toluene
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- Hydrazone Formation:
 - In a round-bottom flask, dissolve (3-ethylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
 - Add a solution of acetaldehyde (1.1 equivalents) in ethanol dropwise to the hydrazine solution at room temperature with stirring.
 - Continue stirring the mixture for 1-2 hours to allow for the formation of the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
- Indolization (Cyclization):
 - To the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).
 - Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.^[5] The reaction should be monitored by TLC to determine the completion of the cyclization.
 - After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.

- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Extraction and Purification:
 - Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude **1H-Indole, 4-ethyl-** by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent.

The following diagram illustrates the general workflow for the synthesis and purification of **1H-Indole, 4-ethyl-**.

Synthesis and Purification Workflow for 4-ethyl-1H-indole.

Spectral Data

While specific experimental spectra for **1H-Indole, 4-ethyl-** are not readily available in the public domain, the expected spectral characteristics can be predicted based on the known data for similar indole derivatives.

Data Type	Predicted Characteristics
^1H NMR	Aromatic protons on the indole ring (δ 6.5-7.5 ppm), a broad singlet for the N-H proton (δ ~8.0 ppm), a quartet for the methylene ($-\text{CH}_2$) protons of the ethyl group (δ ~2.8 ppm), and a triplet for the methyl ($-\text{CH}_3$) protons of the ethyl group (δ ~1.3 ppm).
^{13}C NMR	Aromatic carbons of the indole ring (δ 100-140 ppm), a methylene carbon of the ethyl group (δ ~25 ppm), and a methyl carbon of the ethyl group (δ ~15 ppm).
Mass Spectrometry (EI)	A molecular ion peak (M^+) at $m/z = 145$. The fragmentation pattern would likely involve the loss of a methyl radical ($\text{M}-15$) to give a fragment at $m/z = 130$, which is a common fragmentation for ethyl-substituted aromatic compounds.

Biological Activity and Signaling Pathways

Indole and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] Many of these effects are mediated through their interaction with specific cellular signaling pathways.

One of the key signaling pathways influenced by indole and its metabolites is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[8] Indole, produced by gut microbiota from tryptophan, can act as a ligand for AhR.[5]

The following diagram illustrates a simplified representation of the indole-mediated AhR signaling pathway in the context of the gut-brain axis.

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